molecular formula C3H5NaO3 B12053955 sodium;2-hydroxy(2,3-13C2)propanoate

sodium;2-hydroxy(2,3-13C2)propanoate

Cat. No.: B12053955
M. Wt: 114.045 g/mol
InChI Key: NGSFWBMYFKHRBD-AWQJXPNKSA-M
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Description

Sodium;2-hydroxy(2,3-13C2)propanoate is a compound with the molecular formula C₃H₅NaO₃. It is a sodium salt of 2-hydroxypropanoic acid, where the carbon atoms at positions 2 and 3 are isotopically labeled with carbon-13. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-hydroxy(2,3-13C2)propanoate can be synthesized through the neutralization of 2-hydroxy(2,3-13C2)propanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid is dissolved in water and then slowly neutralized with a sodium hydroxide solution. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale neutralization processes. The 2-hydroxy(2,3-13C2)propanoic acid is produced through fermentation or chemical synthesis, followed by its neutralization with sodium hydroxide. The resulting solution is then concentrated and crystallized to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-hydroxy(2,3-13C2)propanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce carbon dioxide and water.

    Reduction: It can be reduced to form 2-hydroxypropanoic acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: 2-hydroxypropanoic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium;2-hydroxy(2,3-13C2)propanoate is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in metabolic studies to track the pathways of carbon atoms in biochemical reactions.

    Biology: Employed in studies of cellular metabolism and enzyme kinetics.

    Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.

    Industry: Applied in the production of biodegradable polymers and as a precursor in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of sodium;2-hydroxy(2,3-13C2)propanoate involves its participation in metabolic pathways where it acts as a substrate for various enzymes. The isotopic labeling allows researchers to track its conversion and interactions within these pathways, providing insights into the molecular targets and biochemical processes involved.

Comparison with Similar Compounds

Similar Compounds

    Sodium propionate: Similar in structure but lacks the hydroxyl group and isotopic labeling.

    Sodium lactate: Similar but without the carbon-13 labeling.

    Sodium acetate: A simpler structure with only two carbon atoms.

Uniqueness

The uniqueness of sodium;2-hydroxy(2,3-13C2)propanoate lies in its isotopic labeling, which makes it a valuable tool for detailed metabolic studies. This labeling allows for precise tracking of carbon atoms in biochemical reactions, providing a deeper understanding of metabolic pathways and enzyme functions.

Properties

Molecular Formula

C3H5NaO3

Molecular Weight

114.045 g/mol

IUPAC Name

sodium;2-hydroxy(2,3-13C2)propanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1+1,2+1;

InChI Key

NGSFWBMYFKHRBD-AWQJXPNKSA-M

Isomeric SMILES

[13CH3][13CH](C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

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